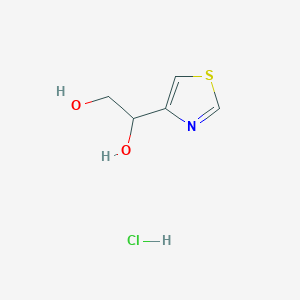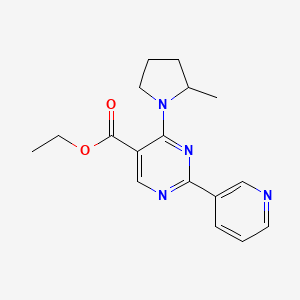
lithium(1+) ion 6-(2,2-dimethylpropanamido)pyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 6-(2,2-dimethylpropanamido)pyridine-2-sulfinate, or LiTMPyS, is a lithium-based compound which has become increasingly popular in scientific research due to its unique properties. LiTMPyS has been used in a variety of applications, including organic synthesis, electrochemical reactions, and catalytic processes. In
科学研究应用
LiTMPyS has been used in a variety of scientific research applications. It has been used in organic synthesis, as a catalyst for electrochemical reactions, and as a reagent for catalytic processes. LiTMPyS has also been used in the development of new materials, such as lithium-ion batteries, and as a reagent for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of LiTMPyS is not fully understood. However, it is believed to work by forming a complex with the substrate, which then undergoes a reaction. This reaction is believed to involve the transfer of electrons from the LiTMPyS complex to the substrate, allowing for the desired reaction to take place.
Biochemical and Physiological Effects
The biochemical and physiological effects of LiTMPyS are not fully understood. However, it is believed to have a beneficial effect on cells, as it has been shown to increase the rate of ATP production and decrease the rate of cell death. It has also been shown to have a protective effect on cells, as it can reduce the damage caused by oxidative stress.
实验室实验的优点和局限性
LiTMPyS has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored for long periods of time without significant degradation. It is also highly soluble in a variety of solvents, making it easy to use in a variety of applications. However, LiTMPyS can be toxic in large doses, and should be handled with care.
未来方向
For LiTMPyS include its use in the development of new materials, such as lithium-ion batteries, and as a reagent for the synthesis of pharmaceuticals. Additionally, LiTMPyS could be used in the development of new catalysts for organic synthesis and electrochemical reactions. Finally, LiTMPyS could be used to further research into its biochemical and physiological effects, as well as its potential therapeutic applications.
合成方法
LiTMPyS can be synthesized by a variety of methods, depending on the desired purity and concentration. The most common method is the reaction of lithium chloride with 2,2-dimethylpropanamido pyridine-2-sulfinate in a solvent such as acetonitrile. This reaction produces a solution of LiTMPyS in acetonitrile, which can then be used in various applications. Other methods of synthesis have also been developed, including the use of aqueous solutions and solid-state synthesis.
属性
IUPAC Name |
lithium;6-(2,2-dimethylpropanoylamino)pyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S.Li/c1-10(2,3)9(13)12-7-5-4-6-8(11-7)16(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOINGHKJBIWEZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C(=O)NC1=NC(=CC=C1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
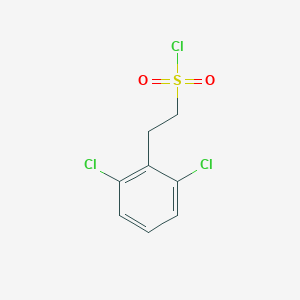
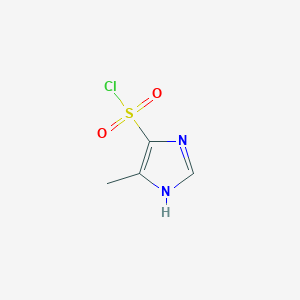
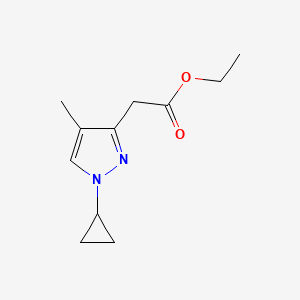
![ethyl 5-amino-1-[2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate, trans](/img/structure/B6602249.png)
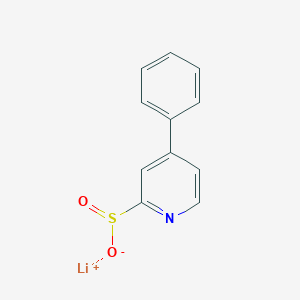
![N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B6602259.png)

